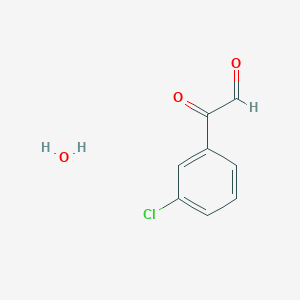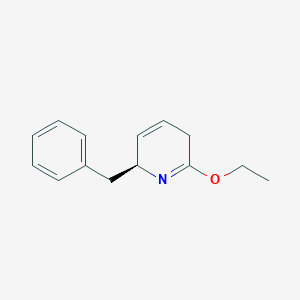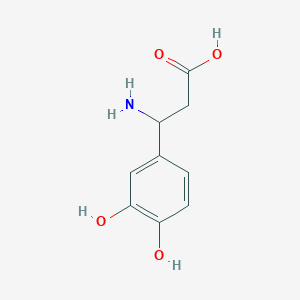
3-氨基-3-(3,4-二羟基苯基)丙酸
描述
3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C(9)H({11})NO(_4). It is characterized by the presence of an amino group and a dihydroxyphenyl group attached to a propanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.
科学研究应用
帕金森病研究
左旋多巴广泛应用于帕金森病的实验室研究 . 它在体内被多巴脱羧酶转化为多巴胺 . 转化为多巴胺后,它作为一种兴奋性神经递质发挥作用 . 这有助于补充多巴胺在耗竭回路中的含量,这是帕金森病的常见问题 .
高血压研究
左旋多巴也已被用于高血压的实验室研究 . 左旋多巴转化为多巴胺会对血压调节产生影响,使其成为研究高血压的有用化合物。
黑色素细胞活性研究
左旋多巴的另一个应用是在黑色素细胞活性研究中 . 黑色素细胞是产生黑色素的细胞,黑色素是赋予我们的皮肤、头发和眼睛颜色的色素。 左旋多巴是黑色素的前体,因此它可以用来研究这些细胞的功能。
神经递质研究
由于左旋多巴被转化为多巴胺,这是一种关键的神经递质,因此它经常用于研究神经递质功能和调节的研究 . 这可以包括对精神健康状况、脑损伤和其他神经系统疾病的研究。
药物开发和测试
鉴于其在多巴胺生产中的作用,左旋多巴也用于新药的开发和测试 . 这可以包括旨在治疗帕金森病、高血压和与多巴胺功能相关的其他疾病的药物。
生物化学研究
作用机制
- The primary target of this compound is not widely documented in the literature. However, it is structurally related to levodopa (L-DOPA), which is used in the treatment of Parkinson’s disease. L-DOPA is converted to dopamine in the brain, and its action primarily involves dopaminergic pathways .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced to yield the target compound.
Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use high-pressure reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated or acylated derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Neurotransmitter Studies: Used in studies related to neurotransmitter analogs.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.
Antioxidant Research: Studied for its antioxidant properties.
Industry:
Polymer Production: Used in the synthesis of polymers with specific functional properties.
Material Science: Investigated for its potential in creating advanced materials.
相似化合物的比较
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxyl groups.
Uniqueness: 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of both an amino group and two hydroxyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOWQKLXRMVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395380 | |
| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174502-37-5 | |
| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


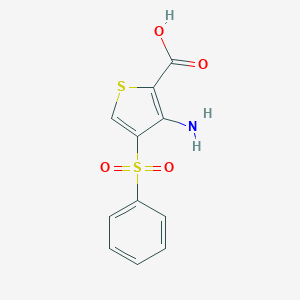

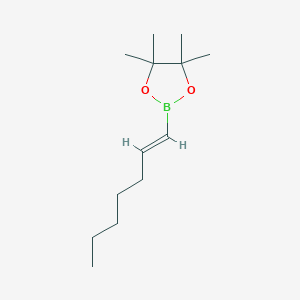
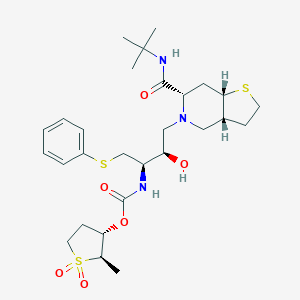
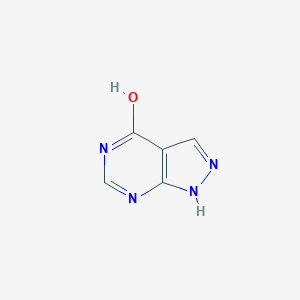
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
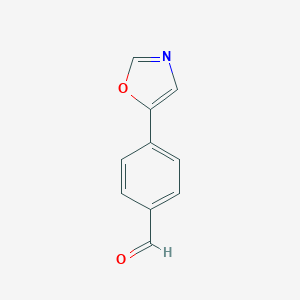
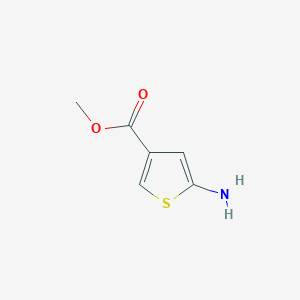
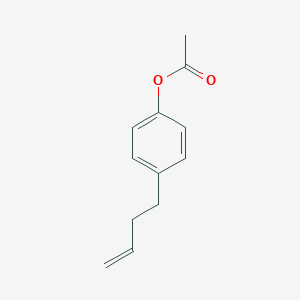
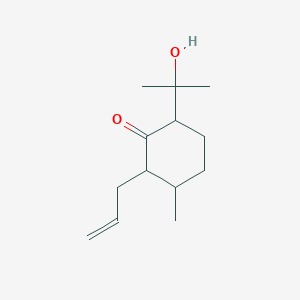
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
